Creatinine-d5

Isotope Dilution Mass Spectrometry Method Validation Clinical Chemistry

Quantifying endogenous creatinine via LC-MS/MS is plagued by matrix effects and ionization variability. Creatinine-d5, a stable isotope-labeled internal standard (SIL-IS) with ≥99 atom % D enrichment, co-elutes with native creatinine and provides a distinct +5 Da mass shift for accurate isotope dilution mass spectrometry (IDMS). • Reduces method bias to <0.2% vs. >16% with non-isotopic analogs. • Compensates for matrix effects (documented 105.4% matrix factor) and recovery losses. • Enables high-accuracy serum/urine creatinine quantification for clinical reference measurements.

Molecular Formula C4H7N3O
Molecular Weight 118.15 g/mol
Cat. No. B12419821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCreatinine-d5
Molecular FormulaC4H7N3O
Molecular Weight118.15 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC1=N
InChIInChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3,2D2
InChIKeyDDRJAANPRJIHGJ-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Creatinine-d5 Analytical Characteristics


Creatinine-d5 is a stable isotope-labeled analog of creatinine, wherein five hydrogen atoms (¹H) are replaced with deuterium (²H), specifically at the N-methyl (three deuteriums) and imidazolidinone ring positions (two deuteriums). This specific deuteration pattern, yielding an isotopic enrichment of ≥99 atom % D, creates a nominal mass shift of +5 Da (molecular weight 118.15 g/mol vs. unlabeled creatinine at 113.12 g/mol) . It is classified as a stable isotope-labeled internal standard (SIL-IS) intended for use in isotope dilution mass spectrometry (IDMS) . Unlike unlabeled creatinine, which cannot be distinguished from endogenous analyte in a sample, Creatinine-d5 serves as a nearly ideal internal standard due to its co-elution with the native analyte and its distinct mass, enabling precise quantification and correction for matrix effects in complex biological samples [1].

Workflow
Isotope dilution mass spectrometry (IDMS) for creatinine quantification
Behavior
Co-elutes with native creatinine, minimizing matrix-effect variability
Spectral separation
Distinct mass shift enables reliable analyte discrimination

Creatinine-d5 Substitution Limitations


Direct substitution of Creatinine-d5 with unlabeled creatinine or a non-isotopically labeled structural analog (e.g., a different molecule used as an internal standard) in LC-MS/MS workflows leads to unacceptable analytical bias and imprecision. Unlabeled creatinine is indistinguishable from the endogenous analyte present in biological matrices, rendering it useless as an internal standard for correction of matrix effects, ionization variability, and recovery losses [1]. While structurally similar non-isotopic analogs may offer some correction, they often exhibit different chromatographic retention times and ionization behaviors, failing to fully compensate for matrix effects. A key study demonstrated that using a non-isotopically labeled internal standard for serum creatinine quantification improved the expanded uncertainty (k=2) to 4% from 6% with external calibration, but it still resulted in a systematic bias of over 16% due to matrix interferents that did not co-elute with the standard [2]. In contrast, the use of a co-eluting isotopically labeled internal standard like Creatinine-d5 is essential for achieving the high accuracy and low bias required in clinical and metrological applications [2].

Identity
Unlabeled creatinine cannot be distinguished from endogenous analyte, making it unsuitable as an internal standard.
Chromatography
Non-isotopic structural analogs may elute differently, failing to fully compensate for matrix effects.
Bias
Non-isotopic IS can introduce systematic bias exceeding 16% even when precision appears acceptable.

Creatinine-d5 Analog Comparison


Isotopic Enrichment: d5 vs. d3

Creatinine-d5 provides a nominal mass shift of +5 Da from the unlabeled analyte, compared to the +3 Da shift offered by Creatinine-d3. The certified isotopic enrichment for Creatinine-d5 from a reputable vendor is 99 atom % D . While both serve as SIL-IS, the higher mass shift of Creatinine-d5 provides greater spectral separation from the monoisotopic peak of the native analyte (m/z 114) and its naturally occurring M+1 and M+2 isotopic peaks. This can be advantageous in reducing potential isotopic cross-talk in complex matrices, particularly when using unit resolution mass spectrometers .

Isotopic Enrichment
Class-level inference
d5: +5 Da, 99 atom % D vs. d3: +3 Da, 99.90% (comparator)
Greater mass shift reduces isotopic cross-talk risk
Vendor COA; unit resolution MS context
Isotope Dilution Mass Spectrometry Method Validation Clinical Chemistry

Bias Reduction: Isotopic vs. Non-isotopic IS

In a high-accuracy LC-MS method for serum creatinine, the performance of different calibration strategies was compared [1]. The use of a non-isotopically labeled internal standard resulted in a relative expanded uncertainty (k=2) of 4%, but it also introduced a significant systematic bias of over 16% due to a co-eluting matrix interferent that did not affect the internal standard to the same degree. In stark contrast, switching to an isotopically labeled internal standard (Creatinine-d5) eliminated this bias entirely, reducing it to less than 0.2% with an associated expanded uncertainty of less than 0.3% [1].

Bias Reduction
Head-to-head
Isotopic IS: bias <0.2%, U(k=2) <0.3% vs. Non-isotopic IS: bias >16%, U 4%
Eliminates matrix-induced bias in serum IDMS
LC-IDMS serum creatinine method
Method Accuracy Bias Assessment Reference Measurement Procedure

Matrix Effect & Recovery in Urine

A study on the analysis of urine from dried filter paper reported specific validation parameters for creatinine when using its deuterated internal standard (Creatinine-d5). The method was found to have acceptable recovery and matrix effects [1]. Specifically, for a mid-level urine creatinine concentration of 5 mg/dL, the matrix effect was quantified at 105.4% and the recovery efficiency was 79.85% [2]. This demonstrates that while some matrix suppression is present (recovery <100%), the SIL-IS effectively corrects for it, yielding a high processing efficiency of 103.07% [2].

Matrix Effect
Cross-study comparable
Matrix effect 105.4%, recovery 79.85%, processing efficiency 103.07% at 5 mg/dL urine
Corrects ~20% recovery loss, achieves >100% processing efficiency
Urine matrix, LC-MS/MS with Creatinine-d5
Urinalysis Matrix Effect Bioanalytical Method Validation

Retention Shift: Deuterated vs. 13C IS

While both deuterium (²H) and carbon-13 (¹³C) labeled internal standards are used in IDMS, they exhibit different chromatographic behavior. Deuterated standards, like Creatinine-d5, can experience a slight reverse isotope effect on reversed-phase LC columns, causing them to elute slightly earlier than their ¹²C-native analyte counterpart [1]. This shift, although often small (typically a few seconds), means they do not perfectly co-elute with the analyte. In contrast, ¹³C-labeled standards show virtually identical retention times to the native analyte [1]. However, a small, consistent retention time shift for deuterated IS is not inherently problematic and can be easily managed with modern MS software and is often considered an acceptable trade-off for the lower cost and easier synthesis of deuterated standards compared to ¹³C-labeled analogs [1].

Retention Shift
Class-level inference
Deuterated IS: slight early elution vs. 13C-IS: virtually no shift
Manageable shift; deuterated economics favorable
Reversed-phase LC; software correctable
Chromatography Isotope Effect LC-MS/MS Method Development

Creatinine-d5 Application Scenarios


Serum Creatinine for Reference Measurements

Creatinine-d5 is ideally suited for the development and implementation of high-accuracy LC-IDMS methods for serum creatinine, such as those required for assigning target values to reference materials or for use as a reference measurement procedure in clinical chemistry. The evidence shows that using an isotopically labeled IS like Creatinine-d5 can reduce method bias to less than 0.2%, a critical requirement for metrological traceability and ensuring equivalence of patient results across different routine clinical assays [1].

Urinary Creatinine for Biomarker Normalization

For studies where urinary biomarkers (e.g., metabolites, proteins, environmental exposures) are normalized to creatinine concentration to account for urine dilution, Creatinine-d5 provides a reliable internal standard. The validation data for urine demonstrate its ability to correct for significant matrix effects and recovery losses (e.g., correcting ~20% recovery loss to achieve >100% processing efficiency), ensuring that the reported creatinine concentration—and thus the normalized biomarker value—is accurate and reproducible [2][3]. This is particularly valuable in large cohort studies or clinical trials where sample handling may vary.

Routine LC-MS/MS Bioanalysis

Creatinine-d5 is the standard choice for routine LC-MS/MS quantification of creatinine in various biological fluids (serum, plasma, urine) due to its strong, evidence-based performance in compensating for matrix effects and its favorable economics compared to ¹³C-labeled analogs. Method developers can leverage the documented 105.4% matrix effect and 103.07% processing efficiency data as a benchmark for their own method validation, and they can anticipate and manage the slight, characteristic retention time shift associated with deuterated standards [2][4].

Application
Selection Property
Validation Focus
Serum creatinine reference measurement development
Co-eluting SIL-IS for matrix-effect correction
Method bias and uncertainty control
Urinary biomarker normalization studies
Recovery and matrix-effect compensation
Accurate creatinine concentration normalization
Routine LC-MS/MS bioanalysis of creatinine
Deuterated IS performance and economics
Method validation benchmark against published data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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